

Application Notes and Protocols for the Analytical Detection of Histamine

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Compound of Interest

Compound Name: *1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE*

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Introduction

Histamine, chemically known as **1-(1H-imidazol-5-yl)-N-methylmethanamine**, is a biogenic amine with a multifaceted role in human physiology and pathology. It is a key mediator in allergic reactions and inflammatory responses, acts as a neurotransmitter in the central nervous system, and regulates gastric acid secretion.^[1] Given its diverse biological functions, the accurate and sensitive detection of histamine in various biological matrices is crucial for research in allergy, immunology, neuroscience, and drug development. Furthermore, in the food industry, histamine levels serve as an important indicator of spoilage, particularly in fish products.^[2]

These application notes provide detailed protocols and comparative data for the most common and robust analytical methods for the detection and quantification of histamine. The methods covered include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE).

Analytical Methods Overview

The choice of analytical method for histamine detection depends on several factors, including the required sensitivity and selectivity, the nature of the sample matrix, throughput needs, and

available instrumentation.

- High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used, sensitive, and reliable method. It typically requires a derivatization step to make the non-fluorescent histamine molecule detectable.[3]
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for detecting low concentrations of histamine in complex biological samples.[4]
- Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method based on antigen-antibody reactions, suitable for screening a large number of samples.
- Capillary Electrophoresis (CE) provides rapid and efficient separation of histamine from other components in a sample.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of the different analytical methods for histamine detection, providing a basis for comparison.

Table 1: Performance Characteristics of HPLC-FLD Methods for Histamine Detection

Parameter	Fish Samples[6]	Fish Samples[7]
Linearity Range	0.5 - 25 µg/mL	12.5 - 200 mg/kg
Limit of Detection (LOD)	-	2.8 mg/kg
Limit of Quantification (LOQ)	-	4.3 mg/kg
Recovery	96%	100.44 - 101.84%
Precision (RSD)	< 8%	< 5.92%

Table 2: Performance Characteristics of LC-MS/MS Methods for Histamine Detection

Parameter	Human Plasma[4]	In Vitro & In Vivo Models[8]
Linearity Range	0.2 - 500 µg/L	1.0 - 1000 ng/mL
Limit of Quantification (LOQ)	0.2 µg/L	15.6 ng/mL
Recovery	93.6 - 102.8%	-
Precision (CV)	< 15%	± 10%
Accuracy (Error)	< 15%	± 3.4%

Table 3: Performance Characteristics of ELISA Kits for Histamine Detection

Parameter	Commercial Kit 1[9]	Commercial Kit 2[10]
Detection Range	0.5 - 50 ng/mL	1.56 - 100 ng/mL
Limit of Detection (LOD)	0.2 ng/mL	-
Sample Volume	10 µL	50 µL
Cross-Reactivity	No significant cross-reactivity with related amines	-

Table 4: Performance Characteristics of Capillary Electrophoresis Methods for Histamine Detection

Parameter	Food Samples[5]
Linearity Range	0.1 - 100.0 µg/L
Limit of Detection (LOD)	0.087 µg/L
Limit of Quantification (LOQ)	0.29 µg/L
Recovery	92.63 - 111.00%

Experimental Protocols

HPLC-FLD Method for Histamine in Fish Samples

This protocol is adapted from a validated method for the determination of histamine in fish.^[6]

a. Sample Preparation

- Homogenize approximately 5 g of the fish sample.
- Extract the histamine by adding a methanol-phosphate buffer containing 2% trichloroacetic acid (TCA) solution (50:50, v/v).
- Vortex the mixture and then centrifuge at 13,000 rpm.
- Defat the supernatant with hexane.
- Filter the aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

b. Derivatization (Pre-column)

- Prepare a derivatization reagent containing o-phthalaldehyde (OPA).^[11]
- Mix the sample extract with the OPA reagent in the autosampler just before injection.

c. HPLC-FLD Conditions

- Column: C18 reversed-phase column.
- Mobile Phase: Gradient elution with a methanol-phosphate buffer (pH 3.5).
- Flow Rate: 1.0 mL/min.
- Fluorescence Detector: Excitation at 345 nm and emission at 445 nm.

d. Quantification

- Prepare a series of histamine standard solutions (e.g., 0.5, 1, 2, 5, 10, 25 µg/mL) and derivatize them in the same manner as the samples.
- Construct a calibration curve by plotting the peak area against the concentration of the histamine standards.

- Determine the histamine concentration in the samples from the calibration curve.

LC-MS/MS Method for Histamine in Human Plasma

This protocol is based on a validated method for quantifying histamine in human plasma.^[4]

a. Sample Preparation

- To a plasma sample, add an internal standard (e.g., d4-histamine).
- Perform protein precipitation by adding acetonitrile.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase.

b. LC-MS/MS Conditions

- Column: UPLC HILIC column.
- Mobile Phase: Gradient elution with acetonitrile, ammonium acetate buffer, and formic acid.
- Mass Spectrometer: Operated in positive-ion multiple reaction monitoring (MRM) mode.
- Transitions: Monitor the $[M+H]^+$ transitions, which are m/z 112 \rightarrow 95 for histamine and m/z 116 \rightarrow 99 for d4-histamine.^[4]

c. Quantification

- Prepare a calibration curve using known concentrations of histamine standards spiked into a blank plasma matrix and processed alongside the samples.
- Calculate the histamine concentration in the samples based on the peak area ratio of histamine to the internal standard and the calibration curve.

Histamine ELISA Protocol for Cell Culture Supernatants

This is a general protocol for a competitive ELISA kit. Always refer to the specific kit manufacturer's instructions.[\[10\]](#)

a. Reagent Preparation

- Prepare all reagents, including standards, samples, and buffers, according to the kit manual.
- If necessary, dilute the cell culture supernatant samples to fall within the assay's detection range.

b. Assay Procedure

- Add standards and samples to the wells of the microplate pre-coated with anti-histamine antibodies.
- Add the biotinylated detection antibody to each well.
- Incubate the plate to allow for the competitive binding of histamine in the sample and the biotinylated histamine to the coated antibody.
- Wash the plate to remove unbound components.
- Add HRP-streptavidin conjugate to each well and incubate.
- Wash the plate again.
- Add TMB substrate solution to each well and incubate to develop color.
- Stop the reaction with a stop solution.
- Measure the absorbance at 450 nm using a microplate reader.

c. Calculation

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve.

Capillary Electrophoresis Method for Histamine in Food Samples

This protocol is based on a method for the determination of histamine in food samples using molecularly imprinted solid-phase extraction (MISPE) for sample cleanup followed by CE analysis.^[5]

a. Sample Preparation (MISPE)

- Pack a molecularly imprinted polymer (MIP) into an empty solid-phase extraction cartridge.
- Condition the cartridge with methanol and water.
- Load the food sample extract onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the histamine with a suitable solvent (e.g., methanol-acetic acid).
- Dry the eluate and reconstitute it in the CE running buffer.

b. CE Conditions

- Capillary: Fused-silica capillary.
- Running Buffer: Phosphate buffer.
- Separation Voltage: Applied voltage according to the specific method.
- Detection: UV detector.

c. Quantification

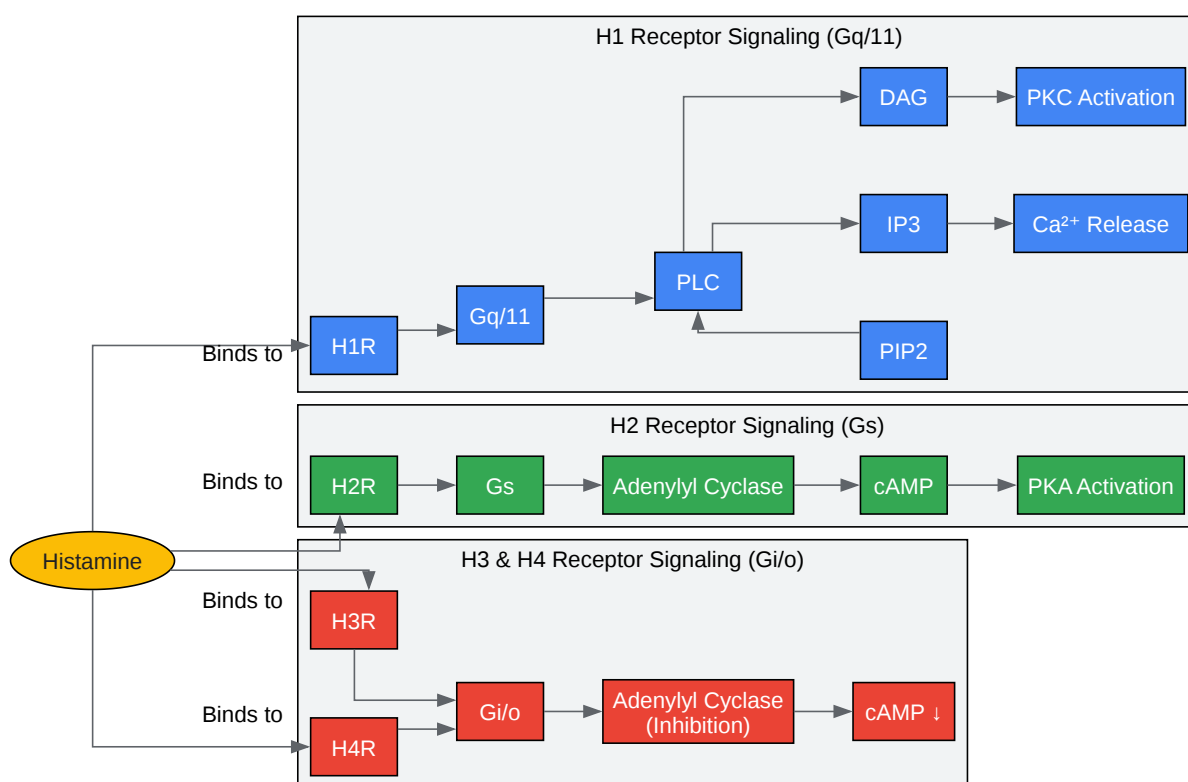
- Prepare histamine standards of known concentrations.

- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Quantify the histamine in the samples using the calibration curve.

Visualizations

Histamine Signaling Pathways

Histamine exerts its effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.^[1] The activation of these receptors triggers different intracellular signaling cascades.

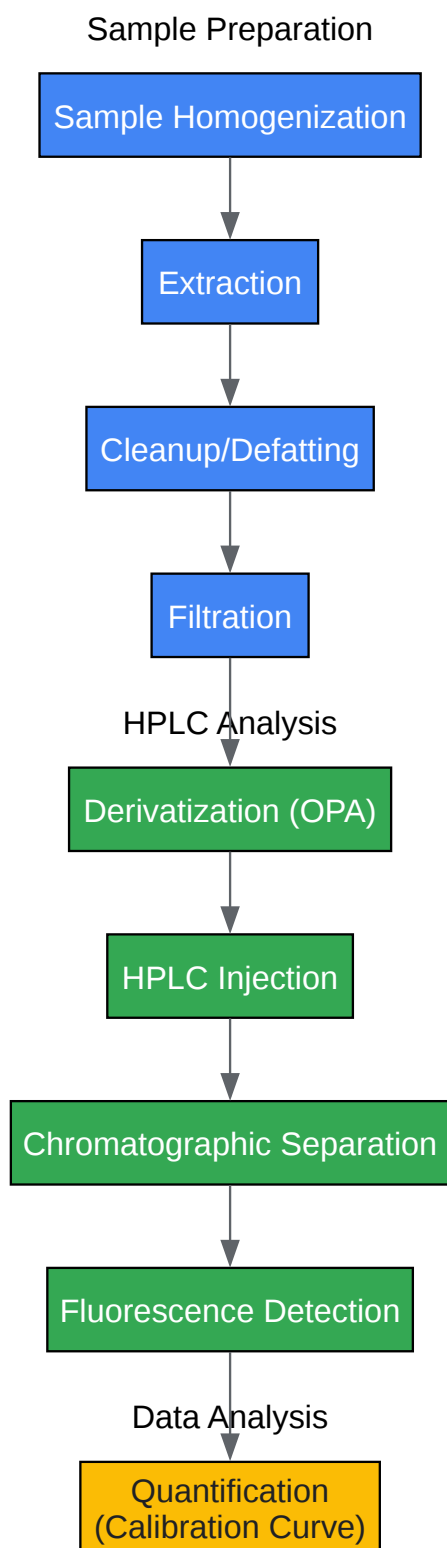


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Caption: Overview of the primary signaling pathways activated by histamine receptors.

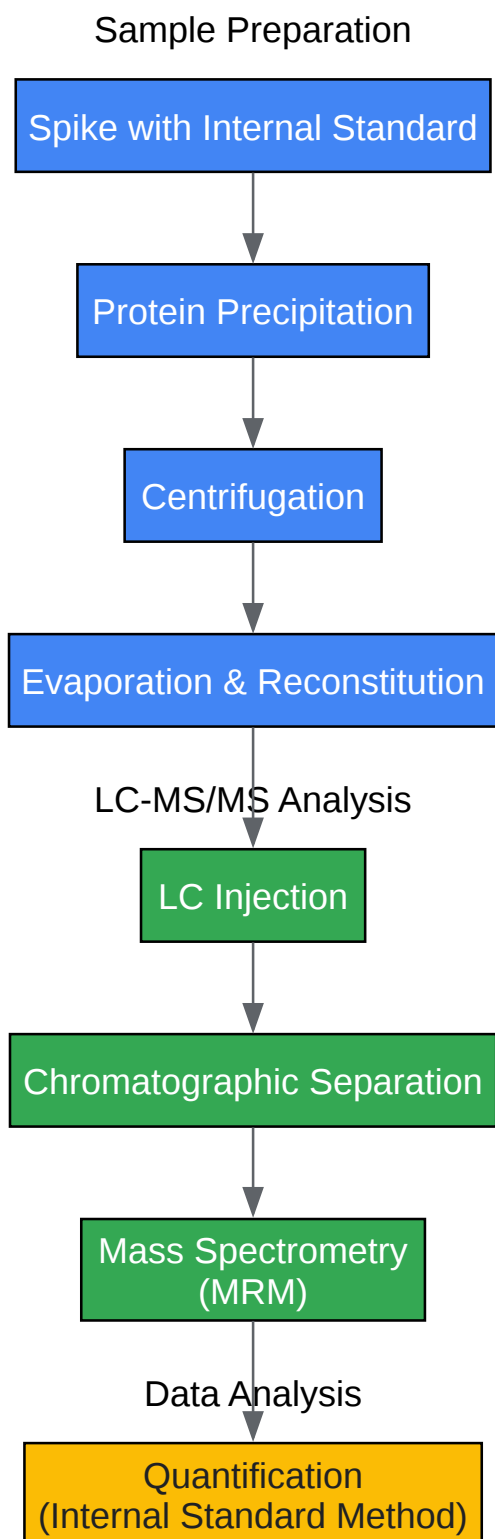
Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.



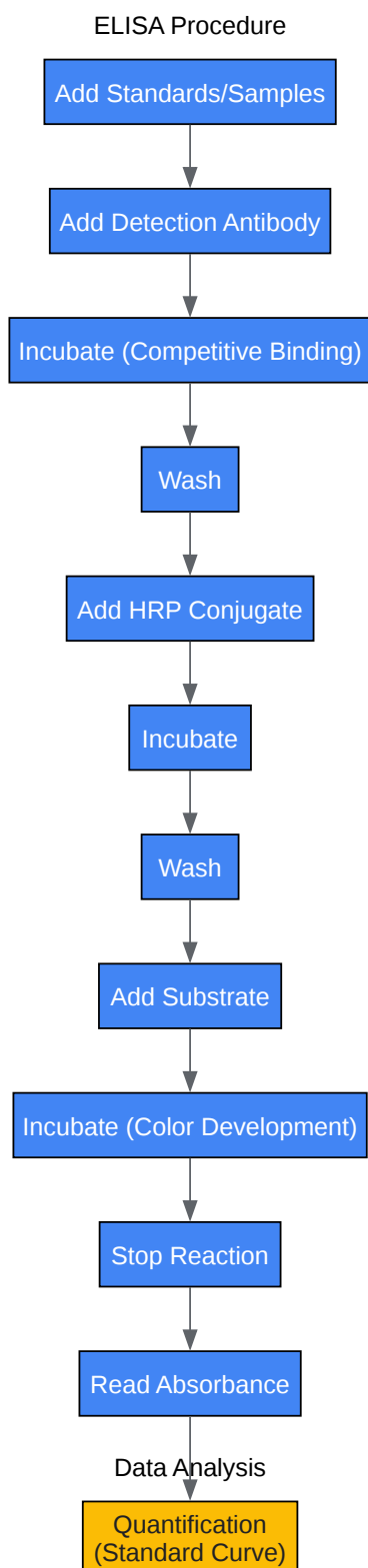
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Caption: General experimental workflow for HPLC-FLD analysis of histamine.



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Caption: General experimental workflow for LC-MS/MS analysis of histamine.



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Caption: General experimental workflow for a competitive ELISA for histamine.

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